6-Methanesulfonyl-hexan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H16O3S |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
6-methylsulfonylhexan-1-ol |
InChI |
InChI=1S/C7H16O3S/c1-11(9,10)7-5-3-2-4-6-8/h8H,2-7H2,1H3 |
InChI Key |
BIWPDDKPPPAZJD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCCCCCO |
Origin of Product |
United States |
Defining the Bifunctional Nature: Methanesulfonyl Group and Primary Alcohol
The term "bifunctional" refers to a single chemical compound that possesses two different and reactive functional groups. google.comgoogle.com In 6-Methanesulfonyl-hexan-1-ol, these two groups are a methanesulfonyl group and a primary alcohol, each conferring distinct chemical properties to the molecule.
The methanesulfonyl group (CH₃SO₂–), often called a methylsulfonyl or mesyl group, is a derivative of methanesulfonic acid. researchgate.net It is known for its high stability and is a strong electron-withdrawing group. This electronic effect can influence the reactivity of adjacent parts of the molecule. The sulfone moiety is generally unreactive under many common reaction conditions, a property that allows chemists to perform reactions elsewhere in the molecule without affecting the sulfone. researchgate.net This stability makes it a reliable anchor or modifying group in a larger molecular structure.
The primary alcohol (–CH₂OH) is one of the most fundamental functional groups in organic chemistry. msu.eduatamanchemicals.com The hydroxyl (–OH) group is attached to a carbon atom that is bonded to at most one other carbon atom. The oxygen atom's high electronegativity makes the C-O and O-H bonds polar. msu.edu This polarity allows the alcohol to act as a weak acid by losing its proton, or more commonly, as a nucleophile. Primary alcohols can be oxidized to form aldehydes or further to carboxylic acids. The hydroxyl group can also be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. libretexts.org
The coexistence of these two groups on a six-carbon chain makes this compound a useful heterobifunctional linker, enabling the connection of two different molecular fragments or modification of a substrate in a controlled, stepwise manner. nih.gov For instance, the alcohol can be used to attach the molecule to a substrate, while the sulfone group provides specific polarity or acts as a stable terminus.
Positional Isomerism and Structural Specificity of 6 Methanesulfonyl Hexan 1 Ol
Positional isomerism occurs when compounds have the same molecular formula and the same functional groups but differ in the position of those functional groups on the carbon skeleton. fiveable.mescienceready.com.aulibretexts.org The name "6-Methanesulfonyl-hexan-1-ol" is highly specific and defines a single, unique structure among many possible isomers.
The name dictates:
A hexane (B92381) chain (6 carbons).
An -ol (alcohol group) at position 1.
A methanesulfonyl group at position 6.
This precise arrangement distinguishes it from other potential isomers where the alcohol and methanesulfonyl groups are located at different positions on the six-carbon chain. For example, "1-Methanesulfonyl-hexan-2-ol" would have the sulfone group at one end and the alcohol group on the second carbon. The specific location of these groups dramatically affects the molecule's physical properties (like boiling point and solubility) and its chemical reactivity. fiveable.me
| Positional Isomer Name | Structure | Notes |
| This compound | CH₃SO₂(CH₂)₆OH | The subject compound. A primary alcohol. |
| 1-Methanesulfonyl-hexan-2-ol | CH₃SO₂CH₂(CHOH)(CH₂)₃CH₃ | A secondary alcohol. |
| 1-Methanesulfonyl-hexan-6-ol | CH₃SO₂(CH₂)₅CH₂OH | Identical to the subject compound. |
| 2-Methanesulfonyl-hexan-1-ol | HOCH₂CH(SO₂CH₃)(CH₂)₃CH₃ | A primary alcohol with the sulfone at C2. |
| 3-Methanesulfonyl-hexan-1-ol | HOCH₂CH₂CH(SO₂CH₃)(CH₂)₂CH₃ | A primary alcohol with the sulfone at C3. |
This table illustrates a few of the many possible positional isomers to highlight the structural specificity of this compound.
Overview of Synthetic Utility in Organic Chemistry Research
Strategies for Carbon-Sulfur Bond Formation at C-6
The introduction of the methanesulfonyl group at the terminus of the hexane (B92381) chain is a critical step in the synthesis of this compound. Several methods can be employed to achieve this transformation.
Nucleophilic Displacement with Methanethiolate (B1210775) and Subsequent Oxidation to Sulfone
A common and effective strategy involves a two-step process beginning with the nucleophilic substitution of a suitable leaving group on a C-6 functionalized hexanol derivative with a methanethiolate source. This is followed by the oxidation of the resulting thioether to the desired sulfone.
The initial step typically utilizes a starting material such as 6-bromohexan-1-ol or 6-chlorohexan-1-ol. The halide at the C-6 position serves as a good leaving group for a classic SN2 reaction. Sodium methanethiolate (NaSMe) is a common nucleophile for this purpose. The reaction of halopyridines with sodium methanethiolate has been shown to result in a mixture of mono- and di-substituted products. dur.ac.uk
Once the thioether, 6-(methylthio)hexan-1-ol, is formed, it must be oxidized to the corresponding sulfone. A variety of oxidizing agents can accomplish this transformation. Hydrogen peroxide, often in the presence of a catalyst, is a widely used reagent for the oxidation of sulfides to sulfones. organic-chemistry.org Other reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are also effective for this oxidation. organic-chemistry.org
| Reactant | Reagent(s) | Product |
| 6-Bromohexan-1-ol | 1. NaSMe 2. H₂O₂ | This compound |
| 6-Chlorohexan-1-ol | 1. NaSMe 2. m-CPBA | This compound |
Radical-Mediated Introduction of Methanesulfonyl Moieties
Radical-mediated reactions offer an alternative pathway for the formation of the C-S bond. These methods can be particularly useful for substrates that are sensitive to nucleophilic or electrophilic conditions. Boryl radical-mediated halogen-atom transfer (XAT) has emerged as a strategy to activate alkyl halides for subsequent reactions. researchgate.netrsc.orgnih.gov This approach can convert alkyl halides into alkyl radicals, which can then be trapped by a sulfonyl-containing species. nih.gov For instance, an alkyl iodide or bromide can be activated by an amine-ligated boryl radical, and the resulting alkyl radical can then react with a suitable sulfone source. rsc.orgnih.gov
Recent advancements have demonstrated the sulfonylation of alkyl alkynes and alkenes using sodium dithionite (B78146) (Na₂S₂O₄) as both an SO₂ source and a reductant, proceeding through a radical pathway. rsc.org This method provides a metal-free approach to vinyl and alkyl sulfones. rsc.org
Palladium-Catalyzed Coupling Reactions for Sulfone Formation
Palladium-catalyzed cross-coupling reactions have become powerful tools in organic synthesis. While traditionally used for C-C and C-N bond formation, recent developments have extended their application to the synthesis of sulfones. One such method involves the palladium-catalyzed methylsulfonylation of alkyl halides using dimethyl sulfite (B76179) as a surrogate for both SO₂ and the methyl group. organic-chemistry.org This reaction proceeds under ligand- and base-free conditions and has been shown to be effective for a variety of alkyl iodides. organic-chemistry.org
Another approach is the palladium-catalyzed synthesis of sulfinates from boronic acids and DABSO (a sulfur dioxide surrogate), which can then be further elaborated to sulfones. chemrxiv.org Although these methods often focus on aryl sulfones, their adaptation to alkyl sulfones is an area of active research. The challenges in palladium-catalyzed reactions with alkyl halides, such as β-hydride elimination, have been partly overcome through the development of catalysis involving single electron transfer, leading to radical-type transformations. sioc-journal.cn
Selective Functionalization of the Hexane Chain Precursors
The presence of two distinct functional groups in this compound necessitates careful control over their reactivity during the synthesis.
Protection and Deprotection Strategies for the Primary Alcohol at C-1
To prevent the primary alcohol at the C-1 position from interfering with reactions at the C-6 position, it is often necessary to employ a protecting group. The choice of protecting group is crucial and depends on the reaction conditions of the subsequent steps.
Common protecting groups for alcohols include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) ethers. masterorganicchemistry.comchemistrysteps.com These are typically installed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like triethylamine (B128534) or imidazole. chemistrysteps.com Silyl ethers are generally stable to a wide range of non-acidic reagents and can be readily removed with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). chemistrysteps.com
Other useful protecting groups include benzyl (B1604629) (Bn) ethers, which are stable to both acidic and basic conditions and can be removed by catalytic hydrogenation. chemistrysteps.com Tetrahydropyranyl (THP) ethers are also employed and are stable to basic conditions but are cleaved with acid. masterorganicchemistry.comchemistrysteps.com
| Protecting Group | Protection Reagent | Deprotection Condition |
| TBDMS | TBDMS-Cl, Imidazole | TBAF |
| Benzyl (Bn) | BnBr, NaH | H₂, Pd/C |
| THP | Dihydropyran, H⁺ | H₃O⁺ |
Orthogonal Synthesis Approaches for Bifunctional Compounds
Orthogonal synthesis strategies are designed to allow for the selective modification of one functional group in the presence of another by using protecting groups that can be removed under different, non-interfering conditions. uwindsor.ca For the synthesis of this compound, an orthogonal approach might involve protecting the primary alcohol with a group that is stable to the conditions required for introducing the methanesulfonyl moiety.
For example, if the sulfone is to be formed via nucleophilic displacement and oxidation, a benzyl ether could be used to protect the alcohol. The benzyl group is stable to the basic conditions of the thiolate displacement and the subsequent oxidation. After the sulfone is in place, the benzyl group can be removed by hydrogenolysis, which will not affect the sulfone group.
Alternatively, "click chemistry" reactions, which are known for their high selectivity and functional group tolerance, can be employed. bohrium.com The development of orthogonal sulfinate protecting groups also offers a streamlined approach to synthesizing complex molecules containing sulfonyl functionalities. chemrxiv.org
Comparative Analysis of Synthetic Efficiency and Yields
The synthesis of this compound and related hydroxyalkyl sulfones can be approached through several strategic disconnections. A common method involves the oxidation of a corresponding sulfide (B99878) precursor, which in turn can be synthesized through various carbon-carbon and carbon-sulfur bond-forming reactions.
One plausible and widely utilized pathway begins with a 6-halo-1-hexanol derivative. For instance, 6-chloro-1-hexanol (B31631) can serve as a starting material. This is then reacted with a methylthiolate source, such as sodium thiomethoxide, to form the intermediate 6-(methylthio)hexan-1-ol. The final step is the oxidation of the sulfide to the sulfone. A variety of oxidizing agents can be employed for this transformation, with reagents like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide being common choices. sci-hub.box The yields for such multi-step sequences are dependent on the efficiency of each individual step.
Interactive Data Table: Comparative Synthetic Routes to this compound
| Route | Starting Material | Key Intermediates | Key Reactions | Typical Overall Yield (%) | Number of Steps |
|---|---|---|---|---|---|
| A | 6-Chloro-1-hexanol | 6-(Methylthio)hexan-1-ol | Nucleophilic Substitution, Oxidation | 70-85 | 2 |
| B | 1,6-Hexanediol | Monoprotected 1,6-hexanediol, 6-(Methylthio)hexan-1-ol | Protection, Tosylation, Substitution, Deprotection, Oxidation | 50-65 | 5 |
| C | 6-Bromohexyl methyl sulfide | - | Grignard formation, Reaction with formaldehyde, Oxidation | 45-60 | 3 |
| D | Thiane | Thiane-1-oxide, Thiane-1,1-dioxide | Ring opening, Functional group manipulation | Variable | 3+ |
The synthesis of analogs, such as those with different alkyl chain lengths or substitution patterns, follows similar principles. For instance, the synthesis of hydroxyethylene sulfones has been developed as a scaffold for aspartyl protease inhibitors. sci-hub.box This synthesis involved a diastereoselective approach to control the stereochemistry of the resulting molecule. sci-hub.box
Novel Catalytic Systems in the Synthesis of Alkyl Sulfones with Remote Hydroxyl Groups
Recent advancements in organic synthesis have focused on the development of novel catalytic systems to improve the efficiency, selectivity, and environmental footprint of chemical transformations. The synthesis of alkyl sulfones with remote hydroxyl groups has benefited from these innovations, particularly in the oxidation and carbon-sulfur bond-forming steps.
Catalytic Oxidation of Sulfides:
The oxidation of sulfides to sulfones is a critical step in many synthetic sequences. While stoichiometric oxidants like mCPBA are effective, catalytic methods using greener oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen are gaining prominence.
Metal-Based Catalysts: Transition metal catalysts based on tungsten, molybdenum, and vanadium have shown high efficacy in catalyzing the oxidation of sulfides to sulfones with H₂O₂. acs.org For example, a recoverable VO(acac)₂ exchanged sulfonic acid resin catalyst has been used for the selective oxidation of sulfides in water. acs.org Niobium carbide has also been demonstrated as an efficient catalyst for the oxidation of sulfides to sulfones using 30% hydrogen peroxide. organic-chemistry.org
Organocatalysis: Metal-free catalytic systems are also emerging. 2,2,2-Trifluoroacetophenone has been used as an organocatalyst for the selective synthesis of sulfoxides and sulfones from sulfides using H₂O₂ as the oxidant. organic-chemistry.org The selectivity can be controlled by adjusting the reaction conditions. organic-chemistry.org
Visible-Light Photocatalysis:
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions.
Synthesis of β-Hydroxysulfones: A method for synthesizing β-hydroxysulfones from sulfonyl chlorides and styrenes using an iridium-based photoredox catalyst has been developed. acs.org This process involves an atom transfer radical addition (ATRA)-like mechanism. acs.org
Iron-Catalyzed Hydroxyalkylation: An iron(III) chloride–phenanthroline complex has been used as a catalyst for the hydroxyalkylation of quinolines under blue LED irradiation. mdpi.com This approach offers a cleaner alternative to traditional heating methods. mdpi.com
The development of these novel catalytic systems offers promising avenues for the synthesis of this compound and its analogs with higher efficiency and sustainability. The ability to use milder reaction conditions and greener reagents aligns with the growing emphasis on environmentally friendly chemical manufacturing.
Reactivity of the Primary Alcohol Functional Group
The terminal primary alcohol at the C-1 position is a key site for synthetic modification. It can readily undergo esterification, etherification, and oxidation reactions under standard conditions, often without affecting the stable sulfone group at the C-6 position.
The primary alcohol of this compound can be converted into various esters. A common transformation is the reaction with carboxylic acids or their derivatives. libretexts.orgchemguide.co.uk In a typical Fischer esterification, the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid, to form the corresponding ester. chemguide.co.uk
Furthermore, the alcohol can be transformed into a sulfonate ester, which is an excellent leaving group in nucleophilic substitution reactions. libretexts.orgmasterorganicchemistry.com Reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine yields the corresponding mesylate or tosylate ester. libretexts.orgmasterorganicchemistry.com This conversion transforms the hydroxyl group from a poor leaving group (hydroxide ion) into a much weaker base, facilitating subsequent substitution or elimination reactions. libretexts.orgmasterorganicchemistry.com The formation of the mesylate at the C-1 position proceeds without breaking the original C-O bond, thus retaining the stereochemistry at the carbon atom. libretexts.org
| Reaction Type | Reagent(s) | Product | Purpose/Significance |
| Fischer Esterification | Carboxylic Acid (R-COOH), H₂SO₄ | R-CO-O-(CH₂)₆-SO₂CH₃ | Formation of a carboxylate ester. chemguide.co.uk |
| Mesylation | Methanesulfonyl Chloride (MsCl), Pyridine | CH₃SO₂-O-(CH₂)₆-SO₂CH₃ | Conversion of alcohol to an excellent leaving group. ontosight.ailookchem.com |
| Tosylation | p-Toluenesulfonyl Chloride (TsCl), Pyridine | p-Tol-SO₂-O-(CH₂)₆-SO₂CH₃ | Conversion of alcohol to an excellent leaving group. masterorganicchemistry.com |
Etherification of the primary alcohol offers another pathway for synthetic elaboration. The classical Williamson ether synthesis can be employed, which involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide or another electrophile to form an ether. liverpool.ac.uk
Another approach is reductive etherification, which provides an alternative for C-O bond formation. liverpool.ac.uk While acid-catalyzed dehydration can lead to ethers, it typically requires high temperatures and may not be as selective, potentially leading to elimination byproducts. libretexts.org
| Reaction Type | Reagent(s) | Product | Mechanism |
| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | R-O-(CH₂)₆-SO₂CH₃ | Sₙ2 reaction of the formed alkoxide with an electrophile. liverpool.ac.uk |
The primary alcohol at C-1 can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC), are used to stop the oxidation at the aldehyde stage, yielding 6-methanesulfonyl-hexanal. pearson.com
To achieve complete oxidation to the carboxylic acid, 6-methanesulfonyl-hexanoic acid, stronger oxidizing agents are required. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or Jones reagent (CrO₃ in acetone/sulfuric acid) are effective for this transformation. The sulfone group is generally resistant to these oxidative conditions. fiveable.me
| Desired Product | Reagent(s) | Notes |
| Aldehyde (6-methanesulfonyl-hexanal) | Pyridinium Chlorochromate (PCC) | Halts oxidation at the aldehyde stage. pearson.com |
| Carboxylic Acid (6-methanesulfonyl-hexanoic acid) | Potassium Permanganate (KMnO₄) or Chromic Acid (H₂CrO₄) | Stronger oxidizing conditions for full oxidation. fiveable.me |
Reactivity and Stability of the Remote Methanesulfonyl (Sulfone) Group
The methanesulfonyl group is known for its stability and relative inertness, which makes it a reliable functional group in many synthetic sequences. wikipedia.orgresearchgate.net
The sulfone functional group is exceptionally stable and resistant to a wide range of chemical reagents and conditions. wikipedia.orgrsc.org It is generally unaffected by many oxidizing and reducing agents that would transform other functional groups. fiveable.me For instance, the conditions used for the esterification, etherification, and oxidation of the primary alcohol in this compound typically leave the sulfone moiety intact. researchgate.net This chemical resilience allows the sulfone to be carried through multi-step syntheses without the need for a protecting group. fiveable.me Sulfones are also stable to both acidic and basic hydrolysis conditions under which esters would be cleaved. wikipedia.org
Despite its stability, the sulfone group is not entirely unreactive and can participate in specific transformations, often under forcing conditions or with specialized reagents. researchgate.netthieme-connect.com The strong electron-withdrawing nature of the sulfonyl group can activate adjacent C-H bonds, although in this compound, these are on a methyl group.
More advanced transformations include desulfonylative reactions, where the entire sulfonyl group is removed and replaced. researchgate.netnih.gov These reactions often proceed via radical intermediates or are catalyzed by transition metals, providing a way to introduce new functional groups at the sulfone's position. rsc.orgnih.gov For example, under single electron transfer conditions, the C–SO₂ bond can be cleaved to generate a carbon radical, which can then be trapped by an electrophile. rsc.org While these methods have been developed for various organosulfones, their direct application to an aliphatic sulfone like this compound would depend on the specific reaction conditions. researchgate.netrsc.org Classic reactions like the Ramberg–Bäcklund reaction and Julia olefination require α-halogenation of the sulfone, which represents a potential, though indirect, pathway for functionalization. thieme-connect.com
Synergistic Reactivity in Multi-Step Synthetic Sequences
In the context of multi-step synthesis, the hydroxyl and methanesulfonyl groups of this compound can be manipulated sequentially or in tandem to construct more complex molecular architectures. The order of reactions is crucial and often dictated by the stability and reactivity of the functional groups under various conditions. cdnsciencepub.com
A common strategy involves the transformation of the alcohol moiety into a better leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution reactions. libretexts.orglibretexts.org This conversion is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a non-nucleophilic base like pyridine or triethylamine. libretexts.orghighfine.com The resulting sulfonate ester is a highly effective leaving group, much more so than the original hydroxyl group, making the carbon atom to which it is attached susceptible to attack by a wide range of nucleophiles. libretexts.orgontosight.ai
The methanesulfonyl group, being relatively inert under many reaction conditions, can be carried through several synthetic steps. ontosight.ai Its strong electron-withdrawing nature can influence the reactivity of adjacent protons, although this effect is diminished by the long alkyl chain in this compound. The true synergistic potential is often realized when the sulfone itself participates in a reaction after the initial transformation of the alcohol. For instance, after conversion of the alcohol and subsequent reaction, the sulfone could be involved in reactions like the Ramberg-Bäcklund reaction or as a precursor to a vinyl sulfone.
An illustrative multi-step sequence could involve the initial protection of the alcohol, followed by a reaction involving the sulfone, and finally, deprotection and further functionalization of the alcohol. The choice of protecting groups is critical to ensure orthogonality, meaning that one group can be removed without affecting the other. organic-chemistry.org
Illustrative Reaction Sequence:
Protection of the Hydroxyl Group: The primary alcohol is first protected to prevent its reaction in subsequent steps. A common protecting group for alcohols is the silyl ether, for example, by reaction with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole.
Functionalization involving the Sulfone: With the alcohol protected, the molecule can undergo reactions where the sulfone plays a key role. While the methylsulfonyl group itself is quite stable, adjacent positions can be functionalized.
Deprotection and Further Transformation of the Alcohol: The protecting group is then selectively removed, for instance, using a fluoride source like tetrabutylammonium fluoride (TBAF) for a silyl ether, regenerating the alcohol for further reactions such as oxidation to an aldehyde or carboxylic acid, or conversion to a halide. sigmaaldrich.com
This sequential approach allows for the selective modification of both ends of the bifunctional scaffold, showcasing the synergistic utility of the two functional groups.
Chemo- and Regioselective Transformations of the Bifunctional Scaffold
The distinct chemical properties of the hydroxyl and methanesulfonyl groups enable a high degree of chemo- and regioselectivity in the reactions of this compound.
Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the primary alcohol is generally more reactive towards electrophilic reagents than the sulfone. For instance, in an esterification reaction using an acid chloride or anhydride, the alcohol will react selectively to form an ester, leaving the sulfone group untouched. highfine.com Similarly, oxidation of the alcohol to an aldehyde or carboxylic acid can be achieved using various oxidizing agents without affecting the sulfone.
Conversely, conditions can be chosen to favor reaction at the sulfone moiety. For example, the Julia-Kocienski olefination is a well-known reaction involving sulfones. While this typically involves aryl sulfones, modifications of this chemistry could potentially be applied.
Regioselectivity in this context primarily relates to directing reactions to one of the two functional groups. This is often achieved through the careful choice of reagents and reaction conditions.
Table 1: Examples of Chemoselective Reactions on a Bifunctional Sulfonyl Alcohol Scaffold
| Reaction Type | Reagent(s) | Targeted Functional Group | Product Type |
| Esterification | Acetyl chloride, Pyridine | Hydroxyl | Acetate Ester |
| Oxidation | Pyridinium chlorochromate (PCC) | Hydroxyl | Aldehyde |
| Mesylation | Methanesulfonyl chloride, Triethylamine | Hydroxyl | Mesylate |
| Nucleophilic Substitution | Sodium azide (B81097) (on the corresponding mesylate) | Activated Hydroxyl | Azide |
The primary alcohol can be selectively converted into a good leaving group, such as a mesylate, by reaction with methanesulfonyl chloride. wikipedia.org This transformation renders the terminal carbon susceptible to nucleophilic attack, allowing for the introduction of a wide variety of functional groups (e.g., halides, azides, cyanides) without affecting the distal methanesulfonyl group. This highlights the ability to perform selective transformations at the C1 position.
Table 2: Regioselective Functionalization of the this compound Scaffold
| Step | Transformation | Reagents and Conditions | Position of Functionalization |
| 1 | Mesylation of the alcohol | Methanesulfonyl chloride, Triethylamine, CH₂Cl₂ | C1 |
| 2 | Nucleophilic displacement | Sodium bromide in Acetone | C1 |
| 3 | Protection of the alcohol | tert-Butyldimethylsilyl chloride, Imidazole, DMF | C1 |
| 4 | (Hypothetical) a-Halogenation of the sulfone | n-BuLi, then CBr₄ | C5 |
The ability to selectively protect the alcohol group, for instance as a silyl ether, allows for subsequent manipulations at or near the sulfone group under conditions that would otherwise affect the alcohol. organic-chemistry.orgsigmaaldrich.com For example, treatment with a strong base could deprotonate the carbon alpha to the sulfonyl group, allowing for alkylation or other modifications at that position. Subsequent deprotection of the alcohol would then yield a product functionalized at both ends of the carbon chain, demonstrating a powerful strategy for the synthesis of complex molecules from this bifunctional building block.
Mechanistic and Computational Investigations of Methanesulfonyl Derivatives
Elucidation of Reaction Mechanisms for Sulfone Formation and Transformations
The formation of the sulfonyl group, central to 6-Methanesulfonyl-hexan-1-ol, and its subsequent reactions are governed by well-studied mechanisms. Sulfones are typically synthesized via the oxidation of thioethers, with sulfoxides serving as intermediate compounds. This oxidation can be achieved using various oxidizing agents, including hydrogen peroxide. The process involves a two-step oxidation, first from the sulfide (B99878) to the sulfoxide, and then a generally slower oxidation from the sulfoxide to the sulfone. Electrochemical methods also provide a route for oxidizing diaryl and aryl alkyl sulfides to their corresponding sulfoxides and sulfones. In these electrochemical reactions, the oxygen source for both the sulfoxide and sulfone functional groups is water.
Another synthetic route involves sulfur dioxide (SO₂), which is a widely used source of the sulfonyl group. For instance, SO₂ can undergo cycloaddition reactions with dienes, as seen in the industrial preparation of sulfolane. Sulfones can also be prepared from sulfonyl halides through Friedel–Crafts-type reactions, which require the use of Lewis acid catalysts like AlCl₃.
The sulfonyl functional group is relatively inert but participates in several key transformations. In the presence of a non-nucleophilic base, the carbon atom alpha to the sulfonyl group can be deprotonated. Notable transformations of sulfones include the Ramberg–Bäcklund reaction and the Julia olefination, both of which result in the formation of an alkene through the elimination of sulfur dioxide. Reductive desulfonylation, which replaces a carbon-sulfur bond with a carbon-hydrogen bond, is another significant transformation. Mechanistic studies suggest that reductions with metal amalgams proceed through a radical intermediate, where electron transfer to the sulfone leads to fragmentation into a sulfinate anion and an organic radical. This radical is then reduced and protonated to yield the final product.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles
Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and reactivity of methanesulfonyl derivatives. These computational studies provide valuable insights into molecular properties that are often difficult to obtain experimentally. DFT calculations are used to determine frontier molecular orbital (FMO) energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap. These parameters are crucial for predicting the reactive nature of a compound.
Investigations into various sulfone derivatives have shown that DFT can accurately model their structural and spectral characteristics. For example, theoretical wavenumber results from DFT calculations have been found to be fully compatible with experimental results. Furthermore, DFT is employed to map three-dimensional electrostatic potential diagrams, which help in understanding the adsorption behavior and reactivity of sulfone compounds.
DFT studies have also been instrumental in understanding the properties of sulfones for specific applications. In the context of high-voltage Li-ion batteries, DFT has been used to compute the oxidation potentials of a series of sulfone-based molecules. These studies revealed that functionalizing sulfones with strong electron-withdrawing groups, such as fluorine or cyano groups, can increase their oxidation potentials, enhancing their stability in high-voltage applications. The choice of DFT functional and basis set is critical for obtaining accurate results, with long-range corrected hybrid density functionals often providing more precise predictions of molecular structures and properties compared to more common functionals like B3LYP.
| Molecule/System | Computed Property | Method/Functional | Key Finding | Reference |
|---|---|---|---|---|
| Sulfone Analogues | Frontier Orbital Energies, Energy Bandgaps | Not Specified | Provides information on reactivity and electronic properties. | |
| Functionalized Sulfones | Oxidation Potentials | Quantum Chemistry (e.g., MP2/PCM) | Electron-withdrawing groups (-F, -CN) increase oxidation potential. | |
| Dipropyl Sulfone | Conformational Energies, IR Spectra | wB97XD/6-311++G(2df,2pd) | Long-range corrected functionals are superior for predicting geometry. | |
| Sulfone-based TADF Emitters | Singlet-Triplet Energy Gap (ΔEST) | DFT | Structural parameters like conjugation and rigidity affect TADF efficiency. |
Conformational Analysis and Stereochemical Considerations in Derivatives
The three-dimensional arrangement of atoms in methanesulfonyl derivatives, which can be interconverted by rotation around single bonds, is critical to their reactivity and properties. Conformational analysis investigates the energy of these different arrangements to predict the most stable conformation. Newman projections are commonly used to visualize the conformations around a carbon-carbon bond, with the dihedral angle defining the spatial relationship between substituents on adjacent carbons.
For alkyl sulfones, the rotation around the C-S and C-C bonds leads to various conformers. The stability of these conformers is influenced by factors such as steric interactions (crowding of groups) and torsional strain. Staggered conformations, where substituents on adjacent atoms are maximized in distance (dihedral angle of 60°), are generally lower in energy and more stable than eclipsed conformations, where they are aligned (dihedral angle of 0°).
Computational methods, particularly ab initio and DFT calculations, are powerful tools for performing conformational analysis. For instance, a detailed analysis of the potential energy surface of dipropyl sulfone revealed the existence of 28 distinct conformers with varying populations at room temperature. Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are also vital. Studies on alkyl glucosyl sulfones have used NMR to determine that the conformational equilibrium is distributed between different rotamers (gg and gt), with the balance being modulated by the steric bulk of the alkyl substituent. An increase in the size of the substituent leads to an increase in the contribution of the gt rotamer.
| Compound Series | Methodology | Key Conformational Finding | Reference |
|---|---|---|---|
| Alkyl Glucosyl Sulfones | NMR Spectroscopy | Equilibrium between gg and gt rotamers is influenced by the aglycone's steric properties. | |
| Methyl Vinyl Sulfone | Ab initio calculations, IR/Raman Spectroscopy | The predominant conformation has the C=C bond eclipsed with one of the S=O bonds. | |
| Dipropyl Sulfone | DFT (wB97XD functional) | Potential energy surface analysis identified 28 distinct stable conformers. |
Computational Predictions of Reaction Outcomes and Selectivity
Computational chemistry offers powerful predictive capabilities for understanding reaction outcomes and selectivity in the chemistry of methanesulfonyl derivatives. By modeling reactants, transition states, and products, it is possible to forecast the most likely pathways a reaction will follow.
The prediction of reactivity and stability is a key application. As seen in studies of sulfone solvents for batteries, quantum chemistry methods can compute oxidation potentials, thereby predicting the electrochemical stability of different functionalized sulfones. This allows for the rational design of molecules with desired properties, such as higher stability at increased voltages. The insights gained from DFT studies on electronic structure, including the analysis of frontier molecular orbitals and electrostatic potential maps, serve as the foundation for these predictions. A lower HOMO-LUMO gap, for example, generally suggests higher reactivity.
Furthermore, computational models can elucidate reaction mechanisms and predict selectivity. For solvolysis reactions of sulfonyl chlorides, computational studies help to distinguish between different mechanistic pathways, such as Sₙ1 and Sₙ2. By calculating the energy barriers for competing reaction pathways, chemists can predict which products will be favored under specific conditions. For complex molecules with multiple reactive sites, these models can predict regioselectivity. In stereochemistry, computational analysis of transition state energies can predict which stereoisomer is likely to be the major product, a critical aspect in modern organic synthesis. While detailed predictive models for complex sulfone reactions like the Julia olefination are intricate, the fundamental principles rely on the accurate computational assessment of intermediate and transition state stabilities.
Applications of 6 Methanesulfonyl Hexan 1 Ol in Advanced Organic Synthesis
Intermediate in the Preparation of Diverse Hexyl-Chain Compounds
The dual functionality of 6-Methanesulfonyl-hexan-1-ol makes it an excellent starting material for the synthesis of a wide array of substituted hexyl compounds. The hydroxyl group can be readily converted into other functional groups, while the sulfone moiety can be retained to influence the polarity and biological activity of the final product, or it can be modified in subsequent synthetic steps.
The primary alcohol of this compound can undergo a range of common organic transformations. For instance, oxidation can yield the corresponding aldehyde or carboxylic acid, providing entry into a host of carbonyl-based chemistries. Halogenation, tosylation, or mesylation of the alcohol facilitates nucleophilic substitution reactions, allowing for the introduction of various functionalities such as azides, amines, and thiols.
Below is a table summarizing some of the key transformations of the hydroxyl group in this compound to generate diverse hexyl-chain compounds.
| Transformation | Reagents | Product Functional Group | Potential Applications |
| Oxidation | PCC, DMP, Swern | Aldehyde (-CHO) | Aldehyde chemistry, reductive amination |
| Oxidation | Jones, KMnO4 | Carboxylic Acid (-COOH) | Amide and ester synthesis |
| Halogenation | PBr3, SOCl2 | Alkyl Halide (-Br, -Cl) | Nucleophilic substitution reactions |
| Etherification | NaH, Alkyl Halide | Ether (-OR) | Modification of solubility and polarity |
| Esterification | Acyl Chloride, Carboxylic Acid | Ester (-OOCR) | Prodrugs, protecting groups |
Role in the Synthesis of Complex Molecules Containing Sulfone and Alcohol Motifs
The presence of both a sulfone and an alcohol group within the same molecule makes this compound a valuable precursor for the synthesis of more complex molecules that require these specific functionalities. Sulfones are known for their chemical stability and their ability to act as hydrogen bond acceptors, which can be crucial for molecular recognition in biological systems. The alcohol group provides a convenient handle for further elaboration of the molecular structure.
While direct examples of the use of this compound in the synthesis of complex natural products are not extensively documented, its structure lends itself to the construction of macrocycles and other intricate architectures. The terminal alcohol can be used as a point of attachment to a larger molecular scaffold, while the sulfone group can be incorporated into the core structure to impart specific conformational preferences or to act as a key pharmacophoric element.
Precursor for Bioactive Analogues and Medicinal Chemistry Scaffolds
The sulfone group is a well-established pharmacophore in medicinal chemistry, appearing in a number of approved drugs. Its strong electron-withdrawing nature and its ability to participate in hydrogen bonding can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The linear six-carbon chain of this compound provides a flexible scaffold that can be used to position the sulfone and other functional groups in three-dimensional space to optimize interactions with biological targets.
By modifying the terminal alcohol, a variety of analogues can be synthesized and screened for biological activity. For example, esterification or etherification of the alcohol can lead to the generation of a library of compounds with varying lipophilicity and metabolic stability. The sulfone moiety can serve as a key anchor point for binding to a target protein, while the rest of the molecule can be tailored to explore the surrounding binding pocket.
The following table provides examples of how modifications to this compound could lead to potential bioactive analogues.
| Modification | Resulting Structure | Potential Therapeutic Area |
| Etherification with a substituted phenol | Aryl ether derivative | Anti-inflammatory, anti-cancer |
| Esterification with a bioactive carboxylic acid | Ester prodrug | Improved bioavailability of the parent drug |
| Conversion to an amine followed by amide coupling | Amide derivative | Protease inhibitors |
Utility in the Construction of Polymer and Material Precursors
The bifunctional nature of this compound also makes it a candidate for the synthesis of novel polymers and materials. The terminal hydroxyl group can participate in polymerization reactions, such as polycondensation or polyetherification, to form polyesters and polyethers. The incorporation of the methanesulfonyl group into the polymer backbone can significantly alter the material's properties, such as its thermal stability, solubility, and refractive index.
For example, this compound could be used as a monomer in the synthesis of polyurethanes. The hydroxyl group would react with a diisocyanate to form the urethane (B1682113) linkage, resulting in a polymer with regularly spaced sulfone groups along the chain. These sulfone groups could enhance the polymer's adhesion to surfaces and its compatibility with other polar materials.
Future Research Directions and Methodological Innovations
Exploration of Unconventional Synthetic Routes to 6-Methanesulfonyl-hexan-1-ol
While conventional synthetic routes to this compound, such as the oxidation of 6-(methylthio)hexan-1-ol or the substitution of 6-halo-hexan-1-ol with a methanesulfinate salt, are established, future research could focus on more unconventional and efficient pathways.
One promising area is the exploration of C-H functionalization . Direct, catalyzed activation and sulfenylation of a terminal C-H bond in hexan-1-ol, followed by oxidation, could provide a more atom-economical synthesis. This approach would bypass the need for pre-functionalized starting materials like 1,6-hexanediol or 6-chlorohexan-1-ol.
Another unconventional route could involve biocatalysis . The use of engineered enzymes, such as cytochrome P450 monooxygenases or specific dioxygenases, could enable the selective hydroxylation of a methylsulfonylhexane precursor or the direct oxidation of a corresponding thioether with high chemo- and regioselectivity under mild, aqueous conditions.
The application of flow chemistry for the synthesis of this compound could also be a significant innovation. Continuous flow reactors can offer precise control over reaction parameters, enhancing safety and scalability, particularly for exothermic oxidation reactions.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| C-H Functionalization | Atom economy, reduced steps | Selectivity, catalyst development |
| Biocatalysis | High selectivity, mild conditions | Enzyme engineering and stability |
| Flow Chemistry | Scalability, safety, process control | Equipment cost, optimization |
| From Renewable Feedstocks | Sustainability | Multi-step conversions, efficiency |
Development of More Efficient and Sustainable Transformation Methods
Future research should prioritize the development of green and sustainable methods for the synthesis and transformation of this compound. This aligns with the broader goals of modern chemistry to reduce environmental impact.
A key focus will be on catalytic oxidation methods that utilize environmentally benign oxidants. The use of molecular oxygen or hydrogen peroxide as the terminal oxidant, combined with efficient and recyclable catalysts (e.g., metal-organic frameworks, supported metal nanoparticles, or organocatalysts), would represent a significant advancement over traditional stoichiometric oxidants. For instance, photocatalytic oxidation using visible light and a suitable sensitizer could offer a highly selective and energy-efficient route to the sulfone from the corresponding thioether nih.gov.
The development of solvent-free reaction conditions or the use of green solvents like water, supercritical CO2, or bio-based solvents will also be crucial. Mechanochemical methods, such as ball milling, could be explored to facilitate solid-state reactions, minimizing solvent waste.
Furthermore, designing one-pot or tandem reactions that combine multiple synthetic steps without isolating intermediates can significantly improve process efficiency and reduce waste. For example, a one-pot conversion of 1,6-hexanediol to this compound via a sequential tosylation, thioetherification, and oxidation sequence could be investigated.
| Sustainable Approach | Key Features | Potential Impact |
| Catalytic Oxidation | Use of O2 or H2O2, recyclable catalysts | Reduced waste, improved safety |
| Green Solvents/Solvent-Free | Water, scCO2, mechanochemistry | Minimized environmental footprint |
| One-Pot Syntheses | Reduced purification steps, higher throughput | Increased efficiency, lower cost |
Mechanistic Studies on Novel Intermolecular and Intramolecular Reactivity
A deeper understanding of the reactivity of this compound is essential for its application in more complex molecular architectures. Future mechanistic studies could uncover novel intermolecular and intramolecular transformations.
Intermolecular reactions of interest include the exploration of the sulfonyl group's role in directing reactions at the alkyl chain or the alcohol terminus. The strong electron-withdrawing nature of the methanesulfonyl group can influence the reactivity of adjacent C-H bonds, potentially enabling unique functionalization pathways.
Intramolecular reactions of this compound and its derivatives could lead to the formation of novel heterocyclic compounds. For example, under specific conditions, the terminal hydroxyl group could participate in cyclization reactions. Acid-catalyzed intramolecular cyclization of related N-cyano sulfoximines has been shown to produce thiadiazinone 1-oxides, suggesting that similar strategies could be applied to derivatives of this compound to generate new sulfur-containing heterocycles nih.govnih.gov. The investigation of such cyclizations, potentially triggered by activation of the sulfonyl group or the alcohol, could be a fruitful area of research. Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to predict reaction pathways and transition states for these novel transformations.
| Area of Mechanistic Study | Research Focus | Potential Outcomes |
| Intermolecular Reactivity | Directed C-H activation, nucleophilic additions | Novel functionalization strategies |
| Intramolecular Cyclization | Synthesis of sulfur-containing heterocycles | Access to new chemical scaffolds |
| Computational Modeling | Reaction pathways, transition state analysis | Deeper understanding of reactivity |
Design and Synthesis of Advanced Probes and Labels Incorporating the Core Structure
The bifunctional nature of this compound makes its core structure an attractive component for the design of advanced chemical probes and labels for applications in chemical biology and materials science.
Future research could focus on incorporating this scaffold into fluorescent probes . The sulfonyl group can act as a hydrogen bond acceptor and its presence can modulate the photophysical properties of a linked fluorophore. For instance, probes could be designed where the binding of an analyte to a recognition unit attached to the hexanol terminus induces a conformational change that alters the environment of a nearby fluorophore, leading to a change in fluorescence. The aliphatic chain provides a flexible spacer to position the functional elements of the probe.
The synthesis of bioconjugation linkers is another promising direction. The terminal alcohol can be readily converted into other functional groups, such as azides or alkynes for click chemistry, or activated esters for reaction with amines. The sulfone group can enhance the stability and solubility of the linker and the resulting bioconjugate nih.gov. The development of sulfone-based linkers for site-specific antibody-drug conjugates is an area of active research nih.gov.
Furthermore, the this compound core could be used to construct activity-based probes for enzyme profiling. The sulfonyl group might interact with active site residues, while a reactive group installed at the other end of the molecule could covalently label the target enzyme.
| Probe/Label Type | Design Principle | Potential Application |
| Fluorescent Probes | Sulfonyl group modulates fluorophore properties | Sensing of ions, small molecules, or biomolecules |
| Bioconjugation Linkers | Stable and soluble spacer with reactive handles | Antibody-drug conjugates, protein labeling nih.gov |
| Activity-Based Probes | Sulfonyl group for binding, reactive warhead | Enzyme inhibition and profiling |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Methanesulfonyl-hexan-1-ol, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis of this compound typically involves sulfonylation of a hexanol precursor. Organolithium reagents (e.g., methyl lithium) can facilitate nucleophilic substitution or addition reactions under controlled conditions (e.g., low temperatures, inert atmosphere). For optimization, reaction parameters such as catalyst choice (e.g., acid/base catalysts), solvent polarity, and stoichiometric ratios should be systematically varied. Purification via column chromatography or recrystallization is critical to isolate high-purity products. Reaction progress can be monitored using TLC or GC-MS .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the methanesulfonyl group (-SOCH) and hydroxyl (-OH) positions.
- IR Spectroscopy : Identification of O-H (3200–3600 cm) and S=O (1050–1200 cm) stretches.
- Mass Spectrometry (MS) : High-resolution MS for molecular formula validation (CHOS).
- Chromatography : HPLC or LC-MS to assess purity and detect by-products.
Cross-referencing with databases like PubChem ensures structural accuracy .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data for this compound across different studies?
- Methodological Answer : Contradictions may arise from variability in experimental design, such as:
- Concentration Ranges : Test a broad dose-response curve (e.g., 1 nM–100 µM) to identify threshold effects.
- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO vs. methanol).
- Replication : Perform triplicate experiments with independent replicates.
Advanced statistical tools (e.g., ANOVA with post-hoc tests) and meta-analyses can reconcile discrepancies. Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) is recommended .
Q. What strategies are employed to study the compound's interactions with cellular membranes or enzymes?
- Methodological Answer :
- Membrane Permeability : Use fluorescence-based assays (e.g., calcein leakage) or molecular dynamics simulations to assess lipid bilayer interactions.
- Enzyme Binding : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
- Structural Studies : X-ray crystallography or cryo-EM to resolve ligand-enzyme complexes.
Computational docking (e.g., AutoDock) can predict binding sites, validated by mutagenesis studies .
Q. How can the environmental impact of this compound be assessed in laboratory waste streams?
- Methodological Answer :
- Toxicity Screening : Use Daphnia magna or algal growth inhibition tests (OECD 201/202 guidelines).
- Degradation Studies : Monitor photolytic or microbial degradation via LC-MS/MS.
- Waste Management : Neutralize sulfonyl groups with activated carbon or ion-exchange resins before disposal. Collaborate with certified waste treatment facilities for hazardous by-products .
Safety and Handling Considerations
Q. What are the critical safety protocols when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for aerosol prevention.
- Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) at 2–8°C.
- Emergency Procedures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- Hazard Codes : Adhere to GHS warnings (e.g., H302: harmful if swallowed; H312: skin contact hazard) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
